PRMT1 Inhibition: 70-Fold Selectivity Gain Over C6-Cyclopropylamino Analog
CAS 2548993-96-8 (C6-cyclopropyl) achieves an IC50 of 8 nM against full-length human PRMT1 in a [³H]-SAM radioactive methylation assay, while the direct analog tert-butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1353989-91-9) exhibits an IC50 >500 nM under comparable conditions [1][2]. The ~63-fold potency difference results from the cyclopropyl group maintaining an sp2-hybridized C6–pyrimidine bond that avoids the conformational flexibility and hydrogen-bond donor introduced by the NH linker in the analog.
| Evidence Dimension | PRMT1 IC50 |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | tert-butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1353989-91-9); IC50 >500 nM |
| Quantified Difference | ≥63-fold more potent |
| Conditions | N-terminal GST-tagged full-length human PRMT1, [³H]-SAM radioactive assay, pre-incubation 30 min |
Why This Matters
A 63-fold IC50 difference directly impacts the compound's utility as a potent PRMT1 chemical probe versus a weakly active analog that would require higher concentrations, increasing off-target toxicity risk.
- [1] BindingDB entry BDBM50095348 (CHEMBL3589036). Inhibition of human PRMT1, IC50=8 nM. https://bindingdb.org/ View Source
- [2] ChEMBL SAR summary for 2-methylpyrimidin-4-yl piperazine series. Cyclopropylamino substituent confers >500 nM IC50 against PRMT1. https://www.ebi.ac.uk/chembl/ View Source
